molecular formula C18H21N5O3S2 B6080983 N-[[1-[2-(benzotriazol-2-yl)acetyl]piperidin-3-yl]methyl]thiophene-2-sulfonamide

N-[[1-[2-(benzotriazol-2-yl)acetyl]piperidin-3-yl]methyl]thiophene-2-sulfonamide

Cat. No.: B6080983
M. Wt: 419.5 g/mol
InChI Key: VTIZOBMFPIFBOM-UHFFFAOYSA-N
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Description

N-[[1-[2-(benzotriazol-2-yl)acetyl]piperidin-3-yl]methyl]thiophene-2-sulfonamide is a complex organic compound that features a benzotriazole moiety, a piperidine ring, and a thiophene sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[2-(benzotriazol-2-yl)acetyl]piperidin-3-yl]methyl]thiophene-2-sulfonamide typically involves multiple steps:

    Formation of Benzotriazole Derivative: The benzotriazole moiety is introduced into the molecule through a reaction with an appropriate acylating agent.

    Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions involving suitable precursors.

    Thiophene Sulfonamide Introduction: The thiophene sulfonamide group is incorporated via sulfonation reactions.

These reactions are usually carried out under controlled conditions, often requiring specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[[1-[2-(benzotriazol-2-yl)acetyl]piperidin-3-yl]methyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzotriazole and thiophene rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

N-[[1-[2-(benzotriazol-2-yl)acetyl]piperidin-3-yl]methyl]thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[1-[2-(benzotriazol-2-yl)acetyl]piperidin-3-yl]methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole Derivatives: These compounds share the benzotriazole moiety and exhibit similar antimicrobial properties.

    Thiophene Sulfonamides: Compounds with thiophene sulfonamide groups are known for their anticancer activities.

Properties

IUPAC Name

N-[[1-[2-(benzotriazol-2-yl)acetyl]piperidin-3-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S2/c24-17(13-23-20-15-6-1-2-7-16(15)21-23)22-9-3-5-14(12-22)11-19-28(25,26)18-8-4-10-27-18/h1-2,4,6-8,10,14,19H,3,5,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIZOBMFPIFBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2N=C3C=CC=CC3=N2)CNS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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